2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide
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Description
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O4S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antimicrobial Applications
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the target compound, have demonstrated significant in vitro antitumor activity. These compounds have shown broad-spectrum antitumor properties, with some showing selectivity towards CNS, renal, breast cancer, and leukemia cell lines due to their structural attributes. Molecular docking studies suggest that these compounds inhibit tumor growth by targeting ATP binding sites of key enzymes like EGFR-TK and B-RAF kinase, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).
Another related study on quinazolinone derivatives has showcased their antimicrobial potential. Compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for antibacterial and antifungal activities, indicating their efficacy against a range of pathogens including Escherichia coli and Candida albicans, which marks them as promising antimicrobial agents (Desai et al., 2007).
Radiomodulatory Effects
In a study focused on quinazolinone derivatives bearing benzenesulfonamide moiety, compounds were synthesized to evaluate their ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells. This enzyme plays a crucial role in detoxifying reactive quinones and protecting cells from oxidative stress. Among these derivatives, a specific compound demonstrated significant NQO1 inducer activity in vitro, showing potential as an antioxidant and radiomodulatory agent. This compound exhibited low toxicity in mice and reduced the damaging effects of gamma radiation, suggesting its utility in radioprotection (Soliman et al., 2020).
Fluorescence and Molecular Docking Studies
Research on structural aspects of amide-containing isoquinoline derivatives, including the study of their interactions with various acids and their fluorescence properties, provides insights into their potential applications in material science and biological imaging. These compounds have shown strong fluorescence emission, making them suitable for developing new fluorescent materials and probes for biological applications (Karmakar et al., 2007).
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-4-20-11-13-24-22(15-20)27(31)25(34(32,33)21-8-6-5-7-9-21)16-29(24)17-26(30)28-23-12-10-18(2)14-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKBZEMVNXJZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.